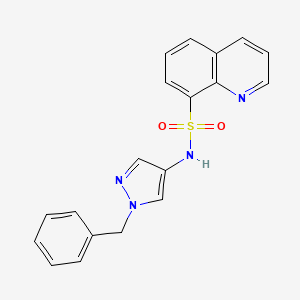
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3,5-trimethylpyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3,5-trimethylpyrazole-4-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3,5-trimethylpyrazole-4-sulfonamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins, which are inflammatory mediators. Additionally, it may also inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3,5-trimethylpyrazole-4-sulfonamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a decrease in inflammation. Additionally, it has also been found to reduce fever and pain by inhibiting the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3,5-trimethylpyrazole-4-sulfonamide in lab experiments is its anti-inflammatory and analgesic properties, which make it a useful tool for studying various inflammatory diseases. Additionally, its potential use as a carbonic anhydrase inhibitor makes it a promising candidate for the development of new drugs for the treatment of acid-base disorders. However, one of the limitations of using N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3,5-trimethylpyrazole-4-sulfonamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for the research and development of N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3,5-trimethylpyrazole-4-sulfonamide. One potential direction is the further exploration of its anti-inflammatory and analgesic properties for the development of new drugs for the treatment of various inflammatory diseases. Additionally, its potential use as a carbonic anhydrase inhibitor could be further investigated for the development of new drugs for the treatment of acid-base disorders. Furthermore, its limited solubility in water could be addressed through the development of new formulations or delivery methods to improve its usability in lab experiments.
Métodos De Síntesis
The synthesis of N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3,5-trimethylpyrazole-4-sulfonamide involves the reaction between 1-ethyl-3,5-dimethylpyrazole-4-carbonyl chloride and 1,3,5-trimethylpyrazole-4-amine in the presence of triethylamine and sulfuric acid. The resulting product is purified using column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3,5-trimethylpyrazole-4-sulfonamide has been extensively studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases. Additionally, it has also been studied for its potential use as an inhibitor of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Propiedades
IUPAC Name |
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2S/c1-7-18-10(4)12(8(2)15-18)16-21(19,20)13-9(3)14-17(6)11(13)5/h16H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRJMOOAKJEFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NS(=O)(=O)C2=C(N(N=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3,5-trimethylpyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2,5-Dimethylphenyl)methyl]imidazole](/img/structure/B7518094.png)
![5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7518102.png)


![N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7518128.png)

![2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride](/img/structure/B7518142.png)
![4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B7518165.png)
![1,3-dimethyl-N-[4-(pyrazol-1-ylmethyl)phenyl]pyrazole-4-sulfonamide](/img/structure/B7518172.png)

![5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7518189.png)